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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612 Get Quote

Executive Summary
TMC647055 Choline is a macrocyclic indole-based inhibitor of the Hepatitis C Virus (HCV)

NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors (NIs) like Sofosbuvir that

target the catalytic center, TMC647055 is a non-nucleoside inhibitor (NNI) that binds to the

Thumb I / Finger Loop interface.

This guide evaluates the compound's transition from its parent carboxylic acid to the choline

salt form to overcome solubility limitations, its nanomolar potency against Genotype 1 (GT1)

replicons, and its critical utility in suppressing mutants resistant to Thumb II inhibitors (e.g.,

M423T variants).

Key Performance Metrics:

Target: NS5B Polymerase (Allosteric Finger Loop/Thumb I).

Potency (GT1b): EC₅₀ = 82 nM (Choline Salt formulation).[1]

Critical Resistance: P495L (>300-fold shift).

Cross-Resistance Utility: Retains potency against M423T (Thumb II) and S282T (NI)

mutants.
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Physicochemical Optimization: The Choline Salt
Advantage
The parent molecule of TMC647055 contains a carboxylic acid moiety which exhibits poor

aqueous solubility, limiting oral bioavailability. The formation of a choline salt is a strategic

formulation choice to enhance dissolution rates without altering the intrinsic antiviral

pharmacophore.

Chemical Transformation
The interaction involves the deprotonation of the indole-6-carboxylic acid by choline hydroxide,

yielding a stable, water-soluble salt.

Impact on Bioavailability:

Solubility: The choline counter-ion disrupts the crystal lattice energy of the parent acid,

significantly increasing aqueous solubility in gastric fluids.

Exposure: In rat pharmacokinetic models, the salt form demonstrates high oral bioavailability

(F > 50% at 10 mg/kg), ensuring sufficient plasma concentrations to exceed the protein-

adjusted EC₉₀.

Mechanism of Action (MOA)
TMC647055 binds to the Finger Loop region of the NS5B polymerase. This binding site is

distinct from the Palm I (Dasabuvir) and Thumb II (Filibuvir) sites. By locking the finger loop in

an open conformation, TMC647055 prevents the conformational changes required for the

formation of a productive RNA-enzyme complex.

Diagram 1: Allosteric Inhibition Pathway
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Caption: TMC647055 binds to the Finger Loop interface, preventing the polymerase from

closing around the RNA template, effectively halting replication before elongation proceeds.

Comparative Potency & Resistance Profile
The clinical value of TMC647055 lies in its distinct resistance profile. While it is susceptible to

mutations in the finger loop (P495), it remains fully active against the most common resistance

mutations associated with other NNIs.

Table 1: Comparative Efficacy Against WT and Resistant
Mutants

Feature TMC647055
Dasabuvir

(ABT-333)

Filibuvir (PF-

00868554)
Sofosbuvir

Binding Site
Finger Loop /

Thumb I
Palm I Thumb II

Catalytic Site

(NI)

GT1b EC₅₀ (WT) 82 nM ~2.0 nM ~5.0 nM ~15 nM

GT1a EC₅₀ (WT) 166 nM ~7.7 nM ~25 nM ~15 nM

Primary

Resistance

P495L (>300x

shift)
C316Y, M414T M423T S282T

Activity vs

M423T

Retained (< 2x

shift)
Retained

Resistant (>100x

shift)
Retained

Activity vs P495L Resistant Retained Retained Retained

Data Interpretation[3][5][6][7][8][9][10]
M423T Cross-Resistance: M423T is the signature mutation for Thumb II inhibitors like

Filibuvir. TMC647055 retains full potency against M423T, making it an excellent combination

partner for Thumb II inhibitors.

The P495L Liability: The P495 residue is critical for TMC647055 binding. A leucine

substitution at this position causes a massive loss of potency (>300-fold increase in EC₅₀),

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1191612?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rendering the drug ineffective as a monotherapy.

Genotypic Coverage: TMC647055 shows stronger potency against Genotype 1b compared

to 1a, a common trait among indole-based NNIs.

Experimental Protocol: Replicon Potency Assay
To validate the potency of TMC647055 Choline salt, the following Luciferase-based replicon

assay is recommended. This protocol ensures the salt is handled correctly to maintain

solubility.

Diagram 2: Assay Workflow
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1. Stock Prep
Dissolve Choline Salt in DMSO

(Avoid Acidic Buffers)

2. Cell Seeding
Huh7-Luc Replicon Cells

(5,000 cells/well)

Prepare Media

3. Compound Treatment
Serial Dilution (1:3)
Max Conc: 10 µM

24h Attachment

4. Incubation
72 Hours @ 37°C, 5% CO2

5. Lysis & Readout
Add Luciferase Substrate
Measure Luminescence

6. Data Analysis
Calculate EC50 using
Non-linear Regression

Click to download full resolution via product page

Caption: Step-by-step workflow for determining EC50 values using HCV replicon cells

expressing a luciferase reporter.

Detailed Methodology
Reagent Preparation:

Dissolve TMC647055 Choline Salt in 100% DMSO to create a 10 mM stock. Note: Do not

use acidified DMSO, as this may revert the salt to the less soluble parent acid.
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Prepare 9-point serial dilutions in DMEM (final DMSO concentration < 0.5%).

Cell Culture:

Use Huh7-lunet cells stably expressing the HCV GT1b bicistronic replicon (firefly

luciferase reporter).

Seed 5,000 cells/well in white 96-well plates. Incubate for 24 hours.

Treatment:

Replace media with compound-containing media. Include "No Drug" (Max Signal) and "No

Cell" (Background) controls.

Incubate for 72 hours.

Quantification:

Aspirate media and wash with PBS.

Add Glo-Lysis buffer and Luciferase assay substrate.

Read luminescence on a plate reader (e.g., EnVision).

Calculation:

Normalize data:

.

Fit curve using a 4-parameter logistic model to determine EC₅₀.

Conclusion
TMC647055 Choline represents a highly potent NS5B inhibitor that addresses the solubility

challenges of its parent indole structure. Its specific binding to the Finger Loop creates a

unique resistance profile (P495L) that is distinct from Palm I and Thumb II inhibitors. This lack

of cross-resistance with M423T mutants positions it as a valuable tool for researching

combination therapies aimed at raising the genetic barrier to resistance in HCV treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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